molecular formula C22H23N3O4 B12423085 Erlotinib-13C6

Erlotinib-13C6

货号: B12423085
分子量: 399.39 g/mol
InChI 键: AAKJLRGGTJKAMG-GQGGUIAASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erlotinib-13C6 is a 13C-labeled version of Erlotinib, a highly specific and reversible epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily used for the targeted therapy of non-small-cell lung cancer and pancreatic cancer . The 13C labeling is used for tracing and quantification during drug development processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib-13C6 involves the incorporation of 13C-labeled carbon atoms into the Erlotinib molecule. This process typically involves the use of 13C-labeled precursors in the synthetic route of Erlotinib. The reaction conditions often include the use of mixed solvents such as water and t-butanol, and catalysts like cuprous iodide at elevated temperatures (e.g., 80°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of 13C isotopes and the purity of the final product. Techniques such as rapid expansion of supercritical solution with cosolvent (RESS-C) are also employed to produce nanoparticles of Erlotinib hydrochloride, enhancing its solubility and bioavailability .

化学反应分析

Types of Reactions: Erlotinib-13C6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted Erlotinib derivatives .

科学研究应用

Erlotinib-13C6 has a wide range of scientific research applications, including:

作用机制

Erlotinib-13C6 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. It binds reversibly to the ATP binding site of the receptor, blocking its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

属性

分子式

C22H23N3O4

分子量

399.39 g/mol

IUPAC 名称

N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i5+1,6+1,7+1,12+1,16+1,17+1

InChI 键

AAKJLRGGTJKAMG-GQGGUIAASA-N

手性 SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC

规范 SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。